molecular formula C12H22N2O3 B1486216 tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 2167587-26-8

tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B1486216
CAS No.: 2167587-26-8
M. Wt: 242.31 g/mol
InChI Key: RGJYNGNAYWSWEE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, amino group, and pyrrolidinecarboxylate structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopropylcarbamate with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-oxopropylcarbamate
  • tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate

Uniqueness

tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, an amino group, and a pyrrolidinecarboxylate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)4-5-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYNGNAYWSWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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